molecular formula C9H16F2N2O B7430008 N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide

N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide

Cat. No. B7430008
M. Wt: 206.23 g/mol
InChI Key: DTAHOTXATXAAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide, also known as DPA-714, is a small molecule that has been developed as a radioligand for imaging neuroinflammation in the central nervous system. This molecule has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.

Mechanism of Action

N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide binds to the TSPO on activated microglia and astrocytes, which are involved in neuroinflammatory processes. The binding of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide to TSPO leads to the activation of downstream signaling pathways that modulate the immune response and inflammation. This mechanism of action has been extensively studied and provides a basis for the use of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide in imaging neuroinflammation.
Biochemical and Physiological Effects
N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for the TSPO and can cross the blood-brain barrier, allowing for imaging of neuroinflammation in the central nervous system. N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide is its high affinity for the TSPO, which allows for sensitive and specific imaging of neuroinflammation. It has also been shown to have minimal toxicity and side effects, making it a safe and effective imaging agent. However, one limitation of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide is its short half-life, which requires the use of a radioactive isotope for imaging. This limits its use to specialized imaging centers and requires careful handling and disposal of radioactive materials.

Future Directions

The future directions for N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide research include the development of novel imaging techniques and the investigation of its potential therapeutic applications. One potential direction is the use of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide in combination with other imaging agents to provide a more comprehensive view of neuroinflammation. Another direction is the investigation of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide as a therapeutic agent for neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. This could involve the development of non-radioactive analogs of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide that can be used for therapeutic purposes. Overall, the potential applications of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide in the diagnosis and treatment of neuroinflammatory diseases make it a promising area of research.

Synthesis Methods

The synthesis of N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide involves several steps, including the reaction of 4,4-difluoro-1-methylpiperidine with 2-bromoacetophenone to produce N-(4,4-difluoro-1-methylpiperidin-3-yl)acetophenone, which is then reacted with methylamine to produce N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide. The final product is purified using column chromatography to obtain pure N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide.

Scientific Research Applications

N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide has been extensively studied for its potential use in imaging neuroinflammation in the central nervous system. It binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are associated with neuroinflammatory processes. N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) imaging to visualize and quantify neuroinflammation in vivo. This imaging technique has shown great potential in the diagnosis and monitoring of various neuroinflammatory diseases.

properties

IUPAC Name

N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-7(14)12-5-8-6-13(2)4-3-9(8,10)11/h8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAHOTXATXAAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCC1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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